(3-chloro-4,5-difluorophenyl)methanol
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Overview
Description
(3-chloro-4,5-difluorophenyl)methanol is an aromatic compound characterized by the presence of a benzene ring substituted with a methanol group, a chlorine atom, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 3-chloro-4,5-difluorobenzaldehyde, the compound can be synthesized by reduction using a reducing agent such as sodium borohydride (NaBH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and reduction, followed by purification techniques like distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: this compound can form 3-chloro-4,5-difluorobenzaldehyde or 3-chloro-4,5-difluorobenzoic acid.
Reduction: The reduction can lead to the formation of 3-chloro-4,5-difluorotoluene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(3-chloro-4,5-difluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3-chloro-4,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 3-chloro-4-fluoro-
- Benzenemethanol, 3-chloro-5-fluoro-
- Benzenemethanol, 3-chloro-2,4-difluoro-
Uniqueness
(3-chloro-4,5-difluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-chloro-4,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBNIIGYSHSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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